molecular formula C16H21NO4 B1333476 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 98569-12-1

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1333476
M. Wt: 291.34 g/mol
InChI Key: DSDQZWPRZHNCIX-UHFFFAOYSA-N
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Patent
US05837807

Procedure details

In analogy to Example 4.3.8.a, 18.0 mg (32.0 mmol) of methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate in 1 ml of tetrahydrofuran/methanol/water (3:1:1) were reacted with 320 μl of 1N lithium hydroxide solution. After working up and purification according to Example 4.3.8.a 17.0 mg (96.8%) of (R)-8-[(S)-3-[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy!-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid were obtained as a white powder. MS: 549 (M+H+), 216.9 (100), 91.1 (75), 149.0 (36), 513 (35), 471 (31), 109 (29).
Name
methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C@@H](C)C(N[C@@H](C)C(N(CC)C[C@H](C)CO[C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[CH2:22][C@@:21]([NH:28][C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])([C:24]([O:26]C)=[O:25])[CH2:20][CH2:19]2)=O)=O.[OH-].[Li+]>O1CCCC1.CO.O>[C:32]([O:31][C:29]([NH:28][C:21]1([C:24]([OH:26])=[O:25])[CH2:20][CH2:19][C:18]2[C:23](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:22]1)=[O:30])([CH3:35])([CH3:33])[CH3:34] |f:1.2,3.4.5|

Inputs

Step One
Name
methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Quantity
18 mg
Type
reactant
Smiles
N[C@H](C(=O)N[C@H](C(=O)N(C[C@@H](COC=1C=CC=C2CC[C@@](CC12)(C(=O)OC)NC(=O)OC(C)(C)C)C)CC)C)C
Name
Quantity
320 μL
Type
reactant
Smiles
[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1.CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC2=CC=CC=C2CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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